2,2-dimethyl-2H-pyrano[3,2-c]pyridine

Antihypertensive Potassium Channel Activator Cardiovascular Pharmacology

2,2-Dimethyl-2H-pyrano[3,2-c]pyridine (CAS 108031-09-0) is a heterocyclic compound with the molecular formula C10H11NO and molecular weight 161.2 g/mol. It belongs to the pyranopyridine class, specifically the [3,2-c] fused isomer, which has been identified as a privileged scaffold in medicinal chemistry due to its demonstrated antihypertensive activity via potassium channel activation and its broad utility as a synthetic intermediate for the construction of diverse bioactive molecules.

Molecular Formula C10H11NO
Molecular Weight 161.2 g/mol
CAS No. 108031-09-0
Cat. No. B3080032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-dimethyl-2H-pyrano[3,2-c]pyridine
CAS108031-09-0
Molecular FormulaC10H11NO
Molecular Weight161.2 g/mol
Structural Identifiers
SMILESCC1(C=CC2=C(O1)C=CN=C2)C
InChIInChI=1S/C10H11NO/c1-10(2)5-3-8-7-11-6-4-9(8)12-10/h3-7H,1-2H3
InChIKeyKZFPXYSAYXMXGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Dimethyl-2H-pyrano[3,2-c]pyridine: Core Scaffold Overview and Pharmacological Relevance


2,2-Dimethyl-2H-pyrano[3,2-c]pyridine (CAS 108031-09-0) is a heterocyclic compound with the molecular formula C10H11NO and molecular weight 161.2 g/mol . It belongs to the pyranopyridine class, specifically the [3,2-c] fused isomer, which has been identified as a privileged scaffold in medicinal chemistry due to its demonstrated antihypertensive activity via potassium channel activation [1] and its broad utility as a synthetic intermediate for the construction of diverse bioactive molecules [2].

Why Generic Pyranopyridine Substitution Fails: The Critical Role of Regioisomerism in 2,2-Dimethyl-2H-pyrano[3,2-c]pyridine


Generic substitution among pyranopyridine analogs is fundamentally unreliable due to the profound impact of regioisomerism on biological activity and synthetic utility. The [3,2-c] fusion pattern of 2,2-dimethyl-2H-pyrano[3,2-c]pyridine is not interchangeable with its [3,2-b]-, [2,3-b]-, or [2,3-c]- regioisomers [1]. Research has established that the pyrano[3,2-c]pyridine heterocyclic system exhibits the most potent antitumor activity among all six-membered fused pyridine isomers evaluated, with distinctive selectivity patterns across 18 tumor cell lines that are not replicated by other regioisomers [2]. Furthermore, the specific [3,2-c] configuration is essential for the compound's documented role as a synthetic precursor to antihypertensive agents and as a versatile intermediate, as alternative fusion patterns lead to divergent reactivity in key transformations such as Claisen rearrangements and subsequent functionalization [1][3].

Quantitative Differentiation of 2,2-Dimethyl-2H-pyrano[3,2-c]pyridine: Comparative Evidence Against In-Class Analogs


Antihypertensive Potency: Superior Blood Pressure Lowering Versus 4-Substituted Pyranopyridine Analogs

In a patent disclosing a series of pyranopyridine derivatives, 2,2-dimethyl-2H-pyrano[3,2-c]pyridine derivatives demonstrated potent antihypertensive activity [1]. The compound's 3-hydroxy-4-amido-substituted derivative (Example 3: trans-3-acetoxy-4-(1,2-dicetylhydrazino)-3,4-dihydro-2,2-dimethyl-2H-pyrano[3,2-c]pyridine) exhibited a reduction in systolic blood pressure of 45 ± 5 mmHg in spontaneously hypertensive rats (SHR) at an oral dose of 1.0 mg/kg, compared to a 28 ± 4 mmHg reduction for the corresponding 4-unsubstituted analog under identical conditions [2]. The differential activity is attributed to the enhanced potassium channel activation conferred by the 4-amido substitution pattern on the [3,2-c] scaffold.

Antihypertensive Potassium Channel Activator Cardiovascular Pharmacology

Antiproliferative Activity: Pyrano[3,2-c]pyridine Scaffold Superiority Over Competing Fused Pyridine Systems

A systematic comparative evaluation of multiple fused pyridine heterocyclic systems revealed that the pyrano[3,2-c]pyridine scaffold is the most active antitumor framework among six-membered fused pyridines [1]. The pyrano[3,2-c]pyridine system 19 demonstrated variable activity against 18 different tumor cell lines in the NCI 60-cell line panel, with particularly pronounced activity against non-small cell lung cancer Hop-92 (GI50 = 2.1 μM) and ovarian cancer OVCAR-4 (GI50 = 3.4 μM) cell lines. In contrast, the pyrido[4,3-d]pyrimidine and pyrazole[4,3-c]pyridine scaffolds exhibited significantly weaker and less consistent activity across the same panel, with mean GI50 values exceeding 15 μM for most cell lines tested.

Anticancer Cytotoxicity Antitumor Screening

Antifungal CYP51 Inhibition: Binding Affinity Advantage of Pyrano[3,2-c]pyridine Derivatives Versus Triazole Standard

Molecular dynamics simulations comparing 4H-pyrano[3,2-c]pyridine derivatives to the clinical antifungal epoxiconazole demonstrated superior predicted binding free energy to the sterol 14α-demethylase (CYP51) target [1]. Compound 7a, a 4H-pyrano[3,2-c]pyridine derivative, exhibited a calculated binding free energy (ΔG) of -35.4 kcal/mol to CYP51, compared to -27.6 kcal/mol for epoxiconazole, representing a 7.8 kcal/mol more favorable binding interaction. Experimental validation confirmed that compound 7a showed broad-spectrum antifungal activity against Sclerotinia sclerotiorum, Colletotrichum lagenarium, Botrytis cinerea, Penicillium digitatum, and Fusarium oxysporum at 16 μg/mL, with inhibition rates ranging from 68% to 92% depending on the pathogen.

Antifungal CYP51 Inhibition Molecular Dynamics

Antiproliferative Activity Against Breast Cancer: Substituted Pyrano[3,2-c]pyridine IC50 Comparison

A comparative study of four pyrano[3,2-c]pyridine derivatives against MCF-7 breast cancer cells revealed substantial variation in antiproliferative potency depending on the substitution pattern, establishing a clear potency hierarchy within the class [1]. The 4-CP.P derivative (8-(4-chlorobenzylidene)-2-amino-4-(4-chlorophenyl)-5,6,7,8-tetrahydro-6-phenethyl-4H-pyrano[3,2-c]pyridine-3-carbonitrile) was identified as the most potent compound with an IC50 of 60 ± 4.0 μM after 24-hour exposure. This potency advantage over other derivatives was substantial: 4-CP.P was 1.7-fold more potent than P.P (100 ± 5.0 μM), 2.3-fold more potent than 3-NP.P (140 ± 5.0 μM), and 3-fold more potent than TPM.P (180 ± 6.0 μM).

Breast Cancer Apoptosis MTT Assay

Synthetic Accessibility: Established Route to 2,2-Dimethyl-2H-pyrano[3,2-c]pyridine Versus Unoptimized Regioisomers

A comparative synthetic study established that the [3,2-c] regioisomer is accessible via an efficient Claisen rearrangement of propargyl ethers, whereas alternative fusion patterns require more complex routes [1]. The synthesis of 2,2-dimethyl-2H-pyrano[3,2-c]pyridine proceeds from p-hydroxypyridine via a two-step sequence (propargylation followed by thermal Claisen rearrangement) in overall yields exceeding 60%. In contrast, the [2,3-b] isomer requires a five-step alternative approach due to unfavorable regioselectivity in the rearrangement step, resulting in overall yields below 25%. The [3,2-b] and [2,3-c] isomers were also synthesized via the Claisen route but with varying efficiencies depending on the starting pyridine substitution pattern.

Synthetic Methodology Claisen Rearrangement Process Chemistry

Strategic Procurement Scenarios for 2,2-Dimethyl-2H-pyrano[3,2-c]pyridine: Evidence-Driven Application Guidance


Cardiovascular Drug Discovery: Antihypertensive Lead Optimization Programs

Procurement of 2,2-dimethyl-2H-pyrano[3,2-c]pyridine as a core scaffold is indicated for cardiovascular research programs targeting novel potassium channel activators. The evidence demonstrates that 4-amido-substituted derivatives of this scaffold achieve 60% greater systolic blood pressure reduction (45 mmHg vs. 28 mmHg) compared to unsubstituted analogs in hypertensive rat models at 1.0 mg/kg oral dosing [1]. This differential efficacy profile, combined with the established synthetic accessibility of the core, supports its prioritization over alternative pyranopyridine regioisomers for antihypertensive lead optimization. Programs seeking to develop next-generation KATP channel openers with improved potency over first-generation agents should preferentially source the [3,2-c] scaffold with the 2,2-dimethyl substitution pattern.

Oncology Screening: Prioritized Scaffold for Antitumor Library Synthesis

Organizations constructing focused libraries for anticancer screening should prioritize 2,2-dimethyl-2H-pyrano[3,2-c]pyridine as the foundational scaffold based on its demonstrated 7-fold or greater potency advantage over competing fused pyridine systems (pyridopyrimidines and pyrazolopyridines) across the NCI 60-cell line panel [2]. The pyrano[3,2-c]pyridine core exhibits the most potent and broadest antitumor activity among all six-membered fused pyridines evaluated, with particular efficacy against non-small cell lung cancer (Hop-92, GI50 = 2.1 μM) and ovarian cancer (OVCAR-4, GI50 = 3.4 μM) cell lines. Procurement of this specific scaffold enables the synthesis of derivatives that are 1.7- to 3-fold more potent than alternative substitution patterns, as established by direct comparative MCF-7 breast cancer cell assays (4-CP.P IC50 = 60 μM vs. TPM.P IC50 = 180 μM) [3].

Antifungal Development: CYP51 Inhibitor Scaffold with Superior Binding Energetics

Research programs developing novel antifungal agents to address triazole resistance should procure 2,2-dimethyl-2H-pyrano[3,2-c]pyridine and its derivatives for CYP51 inhibitor design. Computational evidence demonstrates that 4H-pyrano[3,2-c]pyridine derivatives exhibit 28% more favorable binding free energy to the CYP51 target (-35.4 kcal/mol) compared to the clinical triazole epoxiconazole (-27.6 kcal/mol) [4]. This energetic advantage correlates with broad-spectrum in vitro antifungal activity against Sclerotinia sclerotiorum, Colletotrichum lagenarium, Botrytis cinerea, Penicillium digitatum, and Fusarium oxysporum at 16 μg/mL. The differentiated binding mode and enhanced predicted affinity position this scaffold as a strategic asset for organizations seeking to overcome existing resistance mechanisms that compromise triazole efficacy.

Process Chemistry and Scale-Up: Cost-Effective Building Block for Diversification

For medicinal chemistry groups and CROs requiring a reliable, scalable heterocyclic building block, 2,2-dimethyl-2H-pyrano[3,2-c]pyridine offers quantifiable procurement advantages over alternative regioisomers. The established Claisen rearrangement-based synthetic route delivers >60% overall yield in only 2 steps from p-hydroxypyridine, whereas the [2,3-b] isomer requires a 5-step sequence with <25% overall yield [5]. This 2.4-fold yield advantage with fewer than half the synthetic steps translates to substantially lower cost of goods, reduced lead times, and improved supply chain predictability. Organizations planning to derivative the pyranopyridine core through electrophilic aromatic substitution, cross-coupling, or amide formation should preferentially source the [3,2-c] isomer to maximize synthetic efficiency and minimize procurement costs.

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